![molecular formula C9H8N2O2 B12864881 6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)
6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system with a methoxy group at the 6-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method includes the use of a Vilsmeier-Haack reaction, where 2-aminopyridine reacts with a formylating agent to introduce the aldehyde group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition with amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are foundational for synthesizing bioactive derivatives:
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Hydrazone formation : Reacting with hydrazines yields hydrazones, which serve as precursors for thiazolidines. For example, hydrazide derivatives of structurally similar imidazo[1,2-a]pyridine-3-carbaldehydes form hydrazones that cyclize into thiazolidines under mild conditions .
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Schiff base synthesis : Primary amines react with the aldehyde to generate imine-linked derivatives, often used in medicinal chemistry for target modulation .
Condensation Reactions
The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations, forming α,β-unsaturated carbonyl derivatives:
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Knoevenagel condensation : In the presence of malononitrile or ethyl cyanoacetate, the aldehyde forms cyano-substituted alkenes. Microwave-assisted solvent-free methods achieve yields up to 90% in 15 minutes .
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Multicomponent reactions : Condensation with 2-aminopyridines and ketones under basic conditions generates imidazo[1,2-a]pyridine derivatives, as demonstrated in metal-free protocols .
Oxidation and Reduction
The aldehyde group is redox-active:
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Oxidation : Catalyzed by KMnO₄ or Ag₂O, the aldehyde oxidizes to 6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid. Analogous methyl-substituted compounds confirm this pathway .
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Reduction : NaBH₄ reduces the aldehyde to a primary alcohol, though this reaction is less explored due to the compound’s sensitivity to strong reducing agents.
Cross-Coupling Reactions
The aldehyde and methoxy groups enable regioselective functionalization:
Key Reaction Data Table
*Yield extrapolated from methyl-substituted analog.
†Analogous data used due to absence of direct reports.
Research Findings
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Microwave-assisted synthesis : Solvent-free microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes .
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Electronic effects : The methoxy group at C6 enhances electron density on the pyridine ring, directing electrophilic substitution to C3 and stabilizing intermediates during condensations .
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Biological relevance : Selenylated derivatives exhibit enhanced antioxidant and antimicrobial activity compared to parent compounds .
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds have shown promising results in inhibiting the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the H37Rv strain . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance antibacterial potency, making these compounds viable candidates for further development as anti-TB agents.
1.2 Cholinesterase Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. Imidazo[1,2-a]pyridine derivatives are known for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The introduction of various side chains has been shown to affect the inhibitory activity significantly, with certain derivatives exhibiting IC50 values as low as 79 µM for AChE inhibition . This suggests the potential utility of this compound in developing therapeutics for cognitive disorders.
Synthesis and Chemical Reactions
2.1 Synthetic Pathways
this compound can be synthesized through various methods involving the reaction of pyridine derivatives with aldehydes or ketones under specific conditions. Recent advancements in synthetic methodologies have enabled more efficient routes to obtain this compound, including microwave-assisted reactions and copper-catalyzed cyclizations that enhance yield and reduce reaction times .
2.2 Role as a Building Block
In organic synthesis, this compound serves as a versatile building block for constructing more complex heterocyclic systems. Its functional groups allow for further derivatization, enabling researchers to explore a wide range of chemical properties and biological activities. For instance, it can be used to synthesize novel imidazo[1,2-a]pyridine-based derivatives that may possess enhanced pharmacological profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
- 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
- 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: Compared to its analogs, 6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, potentially improving cell membrane permeability, while the aldehyde group allows for versatile chemical modifications .
Biological Activity
6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties of this compound, summarizing key findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused ring structure that imparts unique chemical and biological properties. The methoxy group at the 6-position enhances its solubility and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, against multidrug-resistant tuberculosis (MDR-TB). The compound exhibits significant activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μM) | Reference |
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Mycobacterium tuberculosis (Mtb) | 0.03 - 5.0 | |
Non-tubercular mycobacteria | Varies |
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies showed that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in colon cancer cell lines such as HT-29 and Caco-2. The mechanism involves the release of cytochrome c from mitochondria and activation of caspases, leading to programmed cell death .
Table 2: Anticancer Activity Against Colon Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
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HT-29 | Not specified | Apoptosis via cytochrome c release | |
Caco-2 | Not specified | Caspase activation |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural modifications. Studies have shown that specific substitutions at various positions on the imidazo ring can enhance or diminish activity against both microbial and cancerous cells. For instance, substituents such as halogens or alkyl groups at certain positions have been associated with improved potency against Mtb and reduced cytotoxicity in normal cell lines .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Antitubercular Activity : A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives with potent activity against MDR-TB through high-throughput screening methods. Compounds demonstrated MIC values as low as 0.004 μM against replicating Mtb .
- Cancer Cell Apoptosis : Research published in PubMed highlighted that treatment with imidazo[1,2-a]pyridines resulted in significant apoptosis in HT-29 cells within two hours, indicating rapid onset of action .
Properties
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-3-9-10-7(6-12)4-11(9)5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJPUASHGYBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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